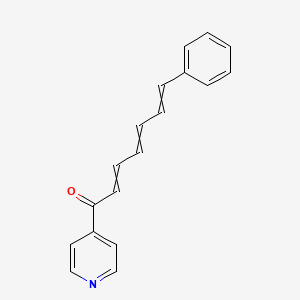![molecular formula C14H14BrNO4 B14364402 4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole CAS No. 90288-63-4](/img/structure/B14364402.png)
4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is a complex organic compound that features a bromine atom, a methyl group, and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole typically involves multi-step organic reactions. One common method includes the reaction of a brominated precursor with a methylated oxazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques such as HPLC and NMR spectroscopy is crucial for monitoring the synthesis process and verifying the final product’s structure .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring yields diols, while substitution of the bromine atom with an amine group results in an amino derivative .
Aplicaciones Científicas De Investigación
4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can modulate the activity of enzymes or alter the structure of nucleic acids, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other brominated oxazole derivatives and oxirane-containing molecules. Examples are:
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
- 4-Bromo-1,2-dimethylcyclohexane
Uniqueness
What sets 4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole apart is its combination of a bromine atom, a methyl group, and an oxirane ring within the same molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
90288-63-4 |
|---|---|
Fórmula molecular |
C14H14BrNO4 |
Peso molecular |
340.17 g/mol |
Nombre IUPAC |
4-bromo-5-methyl-3-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]-1,2-oxazole |
InChI |
InChI=1S/C14H14BrNO4/c1-9-14(15)11(16-20-9)8-19-13-5-3-2-4-12(13)18-7-10-6-17-10/h2-5,10H,6-8H2,1H3 |
Clave InChI |
BFCQVKQOLJPAPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)COC2=CC=CC=C2OCC3CO3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


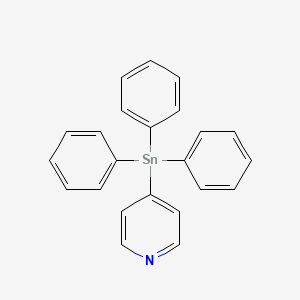
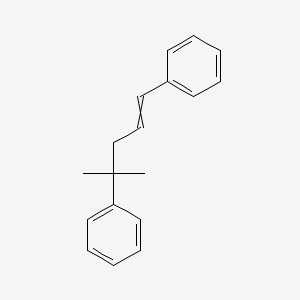
![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
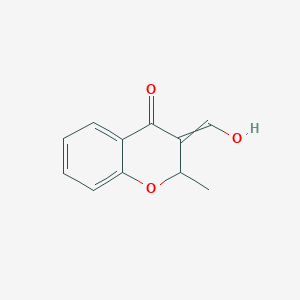
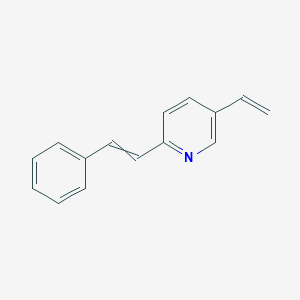
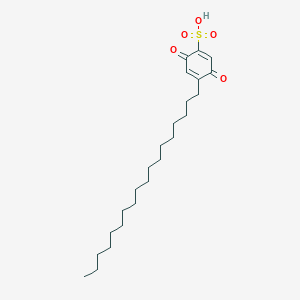
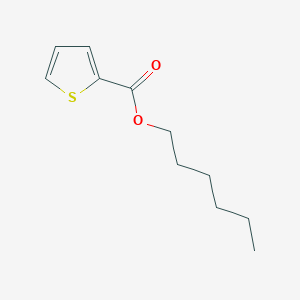
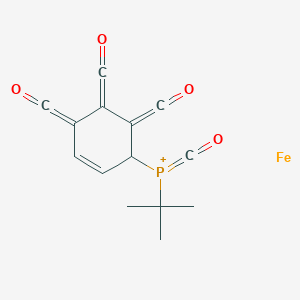

![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
